molecular formula C12H18N2O3S B14834491 N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide

N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide

Cat. No.: B14834491
M. Wt: 270.35 g/mol
InChI Key: MJFXNZAGSULMBD-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide: is an organic compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a phenyl ring.

Preparation Methods

    Formation of the cyclopropoxy group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.

    Introduction of the dimethylamino group: This step may involve the use of dimethylamine in the presence of a suitable catalyst.

    Attachment of the methanesulfonamide group: This can be done using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or cyclopropoxy groups are replaced by other functional groups.

Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions would vary based on the reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The specific mechanism of action of N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)acetamide: This compound has an acetamide group instead of a methanesulfonamide group.

    N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-[5-cyclopropyloxy-2-(dimethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-14(2)12-7-6-10(17-9-4-5-9)8-11(12)13-18(3,15)16/h6-9,13H,4-5H2,1-3H3

InChI Key

MJFXNZAGSULMBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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